1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
The compound contains several interesting functional groups, including a benzimidazole group, a pyrrolidine group, and a furan group . Benzimidazole is a type of organic compound that’s a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid, and it’s known for its versatile properties . Pyrrolidine is a cyclic amine, and furan is a heterocyclic compound with a five-membered aromatic ring .
Molecular Structure Analysis
The benzimidazole group of the compound consists of a fused two-ring system of benzene and imidazole. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The pyrrolidine is a five-membered ring with one nitrogen atom . The furan is a five-membered ring with an oxygen atom .Chemical Reactions Analysis
Benzimidazole compounds are known to participate in a variety of chemical reactions due to the presence of the imidazole ring . They can act as both nucleophiles and electrophiles, allowing them to participate in a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the benzimidazole, pyrrolidine, and furan rings. Generally, benzimidazole compounds are stable and have a high melting point .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A metal-free three-component, domino reaction has been developed to access sulfonylated furans or imidazo[1,2-a]pyridine derivatives, showcasing the versatility of similar compounds in synthesizing complex heterocycles with excellent functional group tolerance and efficiency (Zhiming Cui et al., 2018). Additionally, novel synthetic approaches have enabled the creation of bicycles with fused pyrrole, indole, oxazole, and imidazole rings, demonstrating the compound's utility in generating diverse heterocyclic structures (A. Katritzky et al., 2004).
Antiviral Applications
Research on benzofuran-transition metal complexes, including structures similar to the query compound, has shown significant antiviral activity. These compounds, particularly their metal complexes, have demonstrated potent inhibitory action against HIV, with some showing therapeutic indices superior to standard treatments (S. Galal et al., 2010).
Advanced Material Development
In the realm of materials science, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives has been explored. These compounds, related in structure to the query chemical, have been utilized to develop luminescent materials with large Stokes' shifts, highlighting their potential in creating low-cost, high-performance luminescent materials (G. Volpi et al., 2017).
Antimicrobial and Antioxidant Activities
A series of tri-substituted pyrazoles, sharing structural similarities with the query compound, were synthesized and demonstrated moderate antimicrobial and antioxidant activities. These findings underscore the compound's potential in contributing to the development of new therapeutic agents (Golea Lynda, 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine and benzimidazole derivatives, have been reported to interact with a variety of targets . These targets include various receptors, enzymes, and proteins involved in numerous biological processes.
Mode of Action
For instance, it could potentially form π–π stacking interactions with the base pairs of DNA , or it could block signal reception at the level of certain receptors .
Biochemical Pathways
Similar compounds have been shown to influence a wide range of pathways, including those involved in inflammation, cancer, viral infections, and more .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound’s structure suggests that it may have favorable adme properties .
Result of Action
Based on the known effects of similar compounds, it could potentially exhibit a range of biological activities, such as anti-inflammatory, anticancer, antiviral, and more .
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(15-6-3-9-21-15)18-8-7-12(10-18)19-11-17-13-4-1-2-5-14(13)19/h1-6,9,11-12H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTCCSWALUVNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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